4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

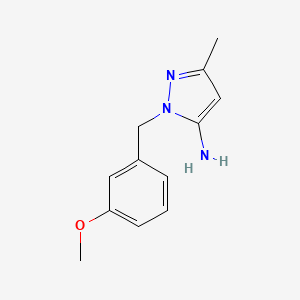

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic compound . This ring is attached to a benzyl group and a piperidine ring, which is further substituted with a methoxy group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine and 5-(3-nitrophenyl)-1,3,4-oxadiazole-2-amine was achieved by reacting phenyl acetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride . The product was then basified with potassium hydroxide .Molecular Structure Analysis

The molecular structure of similar compounds, such as 4-(3-benzyl-1,2,4-oxadiazol-5-yl)aniline, has been confirmed using spectral analysis methods such as IR, 1H NMR, and 13C NMR . These techniques provide information about the functional groups present in the molecule and their connectivity .Chemical Reactions Analysis

The reactive O-N bond in the 1,2,4-oxadiazole ring can be reduced using molecular hydrogen to obtain amidine derivatives . In addition, the amino group of oxadiazoles can be acylated with various acid chlorides .Applications De Recherche Scientifique

Antimicrobial Properties

A series of compounds related to 4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine have been synthesized and evaluated for their antimicrobial activity. Studies have demonstrated that certain derivatives exhibit significant antimicrobial effectiveness against a variety of bacteria and fungi, suggesting their potential as antimicrobial agents. For instance, Kapadiya et al. (2020) synthesized derivatives that showed potency in antimicrobial activity against tested microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020). Similarly, Aziz‐ur‐Rehman et al. (2017) introduced derivatives exhibiting valuable antibacterial results (Aziz‐ur‐Rehman, Ahtzaz, Abbasi, Siddiqui, Rasool, & Ahmad, 2017).

Anticancer Applications

Compounds bearing the 1,3,4-oxadiazole motif, related to the target chemical structure, have been investigated for their anticancer activities. Salahuddin et al. (2014) conducted a study on 1,3,4-oxadiazole derivatives and evaluated them for in vitro anticancer activity, identifying compounds with moderate activity on breast cancer cell lines (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Corrosion Inhibition

The corrosion inhibition capabilities of 1,3,4-oxadiazole derivatives for mild steel in acidic environments have been explored, revealing their potential as corrosion inhibitors. Ammal, Prajila, and Joseph (2018) assessed the corrosion inhibition properties of benzimidazole bearing 1,3,4-oxadiazoles, finding them effective in protecting mild steel in sulfuric acid (Ammal, Prajila, & Joseph, 2018).

Orientations Futures

The future directions for this compound could involve further exploration of its potential biological activities. Given the broad spectrum of activities exhibited by oxadiazole derivatives , this compound could be investigated for potential applications in pharmaceuticals and agrochemical products. Additionally, its reactivity could be explored for the synthesis of new derivatives with enhanced properties.

Mécanisme D'action

Target of Action

The compound “4-(3-Benzyl-1,2,4-oxadiazol-5-yl)-4-methoxypiperidine” belongs to the oxadiazole class of compounds. Oxadiazoles have been widely studied for their valuable applications ranging from the pharmaceutical field to material science . They have been associated with various biological activities, including treatment of Alzheimer’s disease (AD), antibiotics, and antitumorals .

Mode of Action

Oxadiazoles are known to interact with various biological targets due to their wide reactivity .

Biochemical Pathways

Without specific information, it’s difficult to determine the exact biochemical pathways affected by “this compound”. Oxadiazoles in general have been found to interact with a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Oxadiazoles have been associated with a variety of biological effects, including anti-inflammatory, antimicrobial, and anticancer activities .

Propriétés

IUPAC Name |

3-benzyl-5-(4-methoxypiperidin-4-yl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O2/c1-19-15(7-9-16-10-8-15)14-17-13(18-20-14)11-12-5-3-2-4-6-12/h2-6,16H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IESMTPXBTJCQOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CCNCC1)C2=NC(=NO2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2604738.png)

![(3-((3-bromopyridin-2-yl)oxy)pyrrolidin-1-yl)(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanone](/img/structure/B2604739.png)

![(3,4-dimethoxyphenyl)[4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2604741.png)

![[(1-Cyanocyclohexyl)carbamoyl]methyl 2-(trifluoromethyl)benzoate](/img/structure/B2604742.png)

![5,6-di(2-furyl)-4-imino-3-phenyl-3,4-dihydrofuro[2,3-d]pyrimidine-2(1H)-thione](/img/structure/B2604743.png)

![1-[4-(5-Methyl-1,2-oxazole-4-carbonyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2604747.png)

![N-[(2-chlorophenyl)methyl]-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2604748.png)

![N-[3,3-Difluoro-1-(pyrazol-1-ylmethyl)cyclobutyl]but-2-ynamide](/img/structure/B2604749.png)

![5-[(2-Chloro-5-nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2604752.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzofuran-2-carboxamide](/img/structure/B2604753.png)

![3-(3-Chloro-4-methylphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2604755.png)

![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)naphthalene-2-sulfonamide](/img/structure/B2604756.png)